molecular formula C14H10N2O5 B1294967 4,4'-Azoxydibenzoic acid CAS No. 582-69-4

4,4'-Azoxydibenzoic acid

Cat. No.: B1294967
CAS No.: 582-69-4
M. Wt: 286.24 g/mol
InChI Key: ZYVHVGJGLOEEKD-UHFFFAOYSA-N
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Description

Benzoic acid, 4,4’-azoxybis- is an organic compound with the molecular formula C14H10N2O5. It is also known as 4,4’-azoxydibenzoic acid. This compound is characterized by the presence of two benzoic acid moieties connected by an azoxy group. It is a significant compound in the field of organic chemistry due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzoic acid, 4,4’-azoxybis- typically involves the reaction of 4-nitrobenzoic acid with sodium hydroxide, followed by reduction with zinc dust and hydrochloric acid to form 4,4’-azoxybenzoic acid . Another method involves the condensation reaction of 4-chlorobenzoic acid and 4-hydroxybenzoic acid in the presence of an acid-binding agent and a polar high-boiling point solvent at temperatures ranging from 140°C to 280°C .

Industrial Production Methods

Industrial production methods for benzoic acid, 4,4’-azoxybis- are similar to the synthetic routes but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’-azoxybis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the azoxy group to an azo or hydrazo group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Zinc dust and hydrochloric acid are commonly used for reduction reactions.

    Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Azo or hydrazo compounds

    Substitution: Halogenated or nitrated benzoic acids

Scientific Research Applications

Benzoic acid, 4,4’-azoxybis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4,4’-azoxybis- involves its interaction with various molecular targets and pathways. The azoxy group can undergo redox reactions, influencing cellular redox states and signaling pathways. The compound can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Benzoic acid, 4,4’-azoxybis- can be compared with other similar compounds such as:

  • 4,4’-Azobisbenzoic acid
  • 4,4’-Azoxybenzenedicarboxylic acid
  • 4,4’-Azoxybenzoic acid

These compounds share structural similarities but differ in their functional groups and reactivity. Benzoic acid, 4,4’-azoxybis- is unique due to its specific azoxy linkage, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

(4-carboxyphenyl)-(4-carboxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-13(18)9-1-5-11(6-2-9)15-16(21)12-7-3-10(4-8-12)14(19)20/h1-8H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVHVGJGLOEEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=[N+](C2=CC=C(C=C2)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883446
Record name Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582-69-4, 115325-88-7
Record name 4,4'-Azoxybenzoic acid
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Record name Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4′-Azoxybenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYA4B4PDJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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